sodium;4-aminobenzenesulfonate;dihydrate
Description
Contextualizing Sodium 4-Aminobenzenesulfonate (B1229798) Dihydrate within the Broader Sulfonate and Aniline (B41778) Chemistry Landscape
Sodium 4-aminobenzenesulfonate dihydrate is situated at the intersection of several key areas of chemistry. As a derivative of aniline, it is part of the vast family of aromatic amines, which are fundamental building blocks in organic synthesis, notably for dyes and pharmaceuticals. wikipedia.orgwikipedia.org The sulfonate group (-SO₃⁻) places it within the class of organosulfur compounds, specifically arylsulfonates. Arylsulfonates are recognized for their utility as leaving groups in nucleophilic substitution reactions and as activating groups in various cross-coupling reactions catalyzed by transition metals. scribd.com
The compound's structure, featuring a hydrophilic sulfonate group and a more hydrophobic aromatic ring, gives it surfactant-like properties, although it is more commonly regarded as a water-soluble organic salt. acs.org The presence of the sodium cation and the two water molecules of hydration are crucial for its solid-state structure and solubility characteristics. quora.com
Historical Development and Early Research Contributions to Aminobenzenesulfonates
The history of aminobenzenesulfonates is intrinsically linked to the development of synthetic dyes in the 19th century. The parent acid, sulfanilic acid, can be produced by the sulfonation of aniline. wikipedia.org Early methods involved heating aniline with concentrated sulfuric acid, a process that was crucial for the industrial production of azo dyes. scribd.comwikipedia.org The reaction proceeds through the formation of phenylsulfamic acid, which then rearranges upon heating to form p-aminobenzenesulfonic acid. wikipedia.org
Research from the early 20th century, such as a 1943 study published in Industrial & Engineering Chemistry, focused on optimizing the production of sulfanilic acid, which is the direct precursor to its salts. acs.org These studies aimed to improve yields and overcome challenges like localized overheating and ensuring complete conversion of the reactants. scribd.com The isolation and purification of sulfanilic acid often involved its conversion to the sodium salt to leverage its solubility properties. The crude sulfanilic acid was often dissolved in a sodium carbonate solution, forming the sodium salt in situ, which could then be purified and re-acidified if necessary. nih.gov The characterization of the hydrated forms of these salts became important for understanding their stability and for accurate gravimetric analysis.
Fundamental Academic Significance of Arylsulfonates in Organic and Inorganic Chemistry
Arylsulfonates are of profound importance in both organic and inorganic chemistry. In organic synthesis, the sulfonate group is an excellent leaving group, comparable to halides, making arylsulfonates valuable substrates in a wide array of nucleophilic substitution and cross-coupling reactions. tue.nl This reactivity has been harnessed for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex organic molecules. tue.nl
In the realm of inorganic chemistry, arylsulfonates, including 4-aminobenzenesulfonate, serve as versatile ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The sulfonate group can coordinate to metal centers in various modes (monodentate, bidentate, bridging), leading to a rich diversity of structural motifs, from simple layered networks to complex three-dimensional frameworks. scribd.com The organic part of the arylsulfonate can be functionalized to tune the properties of the resulting material, for instance, by introducing chromophores or other functional groups. The study of silver(I) arylsulfonates has demonstrated how the size and shape of the aryl group can direct the formation of different types of layered solids. scribd.com
Scope and Objectives of Advanced Research on Sodium 4-Aminobenzenesulfonate Dihydrate
Current research on sodium 4-aminobenzenesulfonate dihydrate extends beyond its traditional use as a chemical intermediate. One area of focus is its application in materials science, particularly in the rational design of novel coordination polymers and supramolecular assemblies. The bifunctional nature of the 4-aminobenzenesulfonate ligand, with its N-donor amino group and O-donor sulfonate group, makes it an attractive building block for creating multidimensional structures with potentially interesting electronic or catalytic properties. nih.gov
The precise role of the dihydrate in the crystal packing and the influence of the water molecules on the material's properties are subjects of ongoing investigation. Understanding the thermodynamics and kinetics of hydration and dehydration is crucial for applications such as thermal energy storage, where hydrated salts can function as phase-change materials. quora.comtue.nl
Furthermore, sodium 4-aminobenzenesulfonate dihydrate serves as a well-characterized standard in various analytical techniques. It is used as a reference material in pharmaceutical impurity profiling for certain sulfa drugs and other compounds. lgcstandards.com Advanced research also explores the functional properties imparted by the sulfonate group, such as enhanced water solubility and resistance to high temperatures and salinity in surfactant systems, which can inform the design of new functional materials. acs.org
Data Tables
Chemical and Physical Properties of Sodium 4-Aminobenzenesulfonate Dihydrate
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₆H₁₀NNaO₅S | google.com |
| Molecular Weight | 231.20 g/mol | sigmaaldrich.com |
| Appearance | White to beige crystalline solid/powder | scribd.comsigmaaldrich.com |
| CAS Number | 6106-22-5 | sigmaaldrich.com |
| Solubility in Water | 170 g/L | sigmaaldrich.com |
| Melting Point | Decomposes | wikipedia.org |
| SMILES | C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+].O.O | sigmaaldrich.com |
| InChI Key | MJFZIDUBUNIFLZ-UHFFFAOYSA-M | sigmaaldrich.com |
Synonyms for Sodium 4-Aminobenzenesulfonate Dihydrate
| Synonym |
|---|
| Sodium sulfanilate dihydrate |
| Sulfanilic acid sodium salt dihydrate |
| 4-Aminobenzenesulfonic acid, sodium salt dihydrate |
Structure
2D Structure
Properties
IUPAC Name |
sodium;4-aminobenzenesulfonate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4H,7H2,(H,8,9,10);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFZIDUBUNIFLZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Sodium 4 Aminobenzenesulfonate Dihydrate
Advanced Approaches to the Sulfonation of Aniline (B41778) and Related Aromatic Amines
The foundational step in producing aminobenzenesulfonates is the sulfonation of aniline. The classic method involves heating aniline with concentrated sulfuric acid. wikipedia.orgstudypool.com In this reaction, aniline reacts vigorously with sulfuric acid to form anilinium hydrogen sulfate (B86663). studypool.com Subsequent heating, typically to 180-190°C for several hours, causes this intermediate to rearrange, yielding 4-aminobenzenesulfonic acid, commonly known as sulfanilic acid. studypool.comgoogle.com The mechanism proceeds via a phenylsulfamic acid intermediate; historical studies using radiosulfur have shown that the process is intermolecular, where the phenylsulfamic acid desulfates to generate sulfur trioxide, which then reacts with another aniline molecule at the para position. wikipedia.org
While effective, this traditional "baking" process requires high temperatures and long reaction times. Modern research has focused on advanced methodologies to improve efficiency, selectivity, and sustainability. One such advanced approach is the use of ohmic heating to assist in the regioselective sulfonation of aniline. rsc.org This technique utilizes the electrical resistance of the reaction medium to generate heat directly within the mixture, potentially offering better control and energy efficiency compared to conventional heating. rsc.org
Another advanced strategy involves a one-pot sulfamation and thermal sulfonation reaction. nih.gov This method allows for the preparation of N(sp²)-sulfamates which then undergo a thermal rearrangement to the C-sulfonate. nih.gov Research into this method has confirmed an intermolecular mechanism and demonstrated the ability to modulate the ortho-para selectivity of the products through thermal control, offering a more refined synthetic route. nih.gov
| Methodology | Description | Key Features & Findings | Reference |
|---|---|---|---|
| Traditional "Baking" Process | Heating aniline with concentrated sulfuric acid. | Forms anilinium hydrogen sulfate intermediate; requires high temperatures (180-190°C); intermolecular rearrangement mechanism. | wikipedia.orgstudypool.comgoogle.com |
| Ohmic Heating-Assisted Sulfonation | Uses the electrical resistance of the reaction medium for direct, internal heating. | Offers potential for improved energy efficiency and temperature control; promotes regioselective sulfonation. | rsc.org |
| One-Pot Sulfamation/Thermal Rearrangement | A stepwise process involving the formation of an N-sulfamate followed by a thermally induced rearrangement to a C-sulfonate. | Confirms an intermolecular pathway; allows for modulation of ortho/para selectivity through thermal control. | nih.gov |
Diazotization Reactions Utilizing 4-Aminobenzenesulfonic Acid as a Key Intermediate
4-Aminobenzenesulfonic acid (sulfanilic acid) is a crucial building block, primarily because its amino group can be readily converted into a diazonium group. wikipedia.org This process, known as diazotization, typically involves treating an acidic solution of sulfanilic acid with sodium nitrite (B80452) (NaNO₂) at low temperatures. nih.gov The resulting 4-sulfobenzenediazonium salt is a highly versatile intermediate. nih.gov
Although often used in solution immediately after preparation, the diazonium salt of sulfanilic acid can be isolated as a solid. nih.gov Its primary application is in azo coupling reactions, where the diazonium ion acts as an electrophile and attacks an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. chegg.com This reaction is the cornerstone of the synthesis of a vast array of azo dyes. wikipedia.org For example, coupling the diazonium salt with N,N-dimethylaniline yields the pH indicator methyl orange, while coupling with 2-naphthol (B1666908) produces Acid Orange 7. wikipedia.org The reaction with various cyclic amines has also been reported to produce novel triazenes. nih.gov The process is not only used for synthesis but also in analytical chemistry for the quantitative analysis of nitrate (B79036) and nitrite ions. wikipedia.org
| Azo Dye Name | Coupling Reagent | Reference |
|---|---|---|
| Methyl orange | N,N-Dimethylaniline | wikipedia.org |
| Acid Orange 7 | 2-Naphthol (beta-naphthol) | wikipedia.orgchegg.com |
| Chrysoine resorcinol | Resorcinol | wikipedia.org |
| Acid Yellow 23 (Tartrazine) | 1-(4-sulfophenyl)-5-pyrazolone-3-carboxylic acid | dyestuffintermediates.com |
| Potassium 4-(piperazin-1-ylazo)benzenesulfonate | Piperazine | nih.gov |
Preparation Routes for Hydrated Sodium 4-Aminobenzenesulfonate (B1229798) Salts
The conversion of 4-aminobenzenesulfonic acid to its sodium salt is a straightforward acid-base neutralization. Sulfanilic acid exists as a zwitterion (H₃N⁺C₆H₄SO₃⁻), where the sulfonic acid group is strongly acidic and the anilinium group is weakly acidic. wikipedia.orgstudypool.com To prepare the sodium salt, a sodium base is added to a suspension or solution of sulfanilic acid.
Commonly used bases include sodium carbonate and sodium hydroxide (B78521). google.comchemicalbook.comchemicalbook.com In one documented procedure, sulfanilic acid is treated with sodium carbonate in dimethylformamide; the resulting sodium salt precipitates as a white solid upon cooling. chemicalbook.com An industrial process describes the neutralization of the sulfonated aniline mixture with sodium carbonate to a pH of 7.0-7.5, followed by crystallization. chemicalbook.com This process often involves treating the solution with activated carbon to remove impurities before filtration and crystallization. chemicalbook.com
The formation of the dihydrate, sodium 4-aminobenzenesulfonate dihydrate, occurs when the crystallization is performed from an aqueous solution, allowing two water molecules to be incorporated into the crystal lattice of the salt. cymitquimica.combldpharm.com The final product is typically an off-white to brown solid. chemicalbook.com
| Base Used | Solvent/Medium | Procedure Details | Reference |
|---|---|---|---|
| Sodium Carbonate (Na₂CO₃) | Dimethylformamide (DMF) | Sulfanilic acid and sodium carbonate are heated to reflux in DMF. The product precipitates upon cooling. | chemicalbook.com |
| Sodium Carbonate (Na₂CO₃) | Water | The crude sulfonation product is neutralized to pH 7.0-7.5. The solution is often purified with activated carbon before crystallization. | chemicalbook.com |
| Sodium Hydroxide (NaOH) | Water (in situ) | 10% sodium hydroxide is added dropwise to the hot reaction mixture after sulfonation is complete until the solution is clear. | google.com |
Green Chemistry Principles and Sustainable Synthesis in Aminobenzenesulfonate Production
The traditional synthesis of aminobenzenesulfonates presents several challenges from a green chemistry perspective. epa.govnih.gov The reliance on stoichiometric quantities of concentrated sulfuric acid, high reaction temperatures (energy inefficiency), and the potential for side-product formation are areas for improvement. studypool.comgoogle.comepa.gov Green chemistry aims to address these issues by designing processes that are more efficient, less hazardous, and based on renewable resources. epa.govacs.org
Applying the 12 Principles of Green Chemistry to this synthesis highlights several opportunities for sustainable innovation:
Energy Efficiency : The high temperatures of the baking process are a significant energy cost. google.comepa.gov Advanced methods like ohmic heating could reduce energy consumption by providing more efficient heating. rsc.orgnih.gov
Catalysis : The traditional method uses a stoichiometric amount of sulfuric acid as both a reactant and a dehydrating agent. studypool.com Developing catalytic sulfonation processes would be superior, reducing the large excess of acid needed. epa.gov
Safer Solvents and Auxiliaries : While the initial sulfonation is often solvent-free, subsequent neutralization and purification steps can be improved. chemicalbook.comepa.gov For related processes, the replacement of hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been explored. mt.com
Use of Renewable Feedstocks & Waste Valorization : A highly innovative and sustainable approach has been demonstrated for the related diazotization step. researchgate.net This method uses low-concentration nitrogen dioxide, an industrial waste gas, to effectively diazotize anilines, turning a pollutant into a valuable reagent. researchgate.net This aligns with the principles of waste prevention and using renewable (or in this case, recycled) feedstocks. epa.gov
The integration of Process Analytical Technology (PAT) can further support green synthesis by providing real-time monitoring and control of reaction parameters, leading to optimized yield, minimized by-products, and enhanced safety. mt.comacsgcipr.org
| Green Chemistry Principle | Assessment of Traditional Aniline Sulfonation | Potential for Improvement |
|---|---|---|
| Prevention | Can generate side products and requires neutralization, creating salt waste. | Improve selectivity through advanced methods to minimize by-products. |
| Atom Economy | Relatively low, due to the use of excess sulfuric acid which is not incorporated into the product. | Develop catalytic systems to replace stoichiometric reagents. |
| Less Hazardous Syntheses | Uses large quantities of hot, concentrated sulfuric acid, a hazardous and corrosive material. | Explore milder reaction conditions or alternative sulfonating agents. |
| Energy Efficiency | Poor; requires prolonged heating at high temperatures (180-190°C). | Utilize energy-efficient heating methods (e.g., ohmic heating) or find lower-temperature routes. |
| Catalysis | The reaction is uncatalyzed, relying on a stoichiometric reagent. | The development of a true catalytic process is a key goal for sustainability. |
Advanced Structural Elucidation and Spectroscopic Characterization of Crystalline Sodium 4 Aminobenzenesulfonate Dihydrate
Single-Crystal X-ray Diffraction Analysis of Sodium Sulfanilate Dihydrate Crystal Structures
Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. This technique has been pivotal in unraveling the detailed crystal structure of sodium 4-aminobenzenesulfonate (B1229798) dihydrate.
Elucidation of Orthorhombic Space Groups and Unit Cell Parameters
Studies have conclusively shown that sodium 4-aminobenzenesulfonate dihydrate crystallizes in the orthorhombic system. utwente.nl The specific space group has been identified as Pbca (D¹⁵₂h, #61), a centrosymmetric space group. utwente.nl This crystallographic system is characterized by three unequal axes at right angles to each other.
The unit cell is the fundamental repeating unit of the crystal lattice. For sodium 4-aminobenzenesulfonate dihydrate, the unit cell contains eight molecules (Z = 8). utwente.nl The dimensions of the unit cell have been determined at different temperatures, providing insight into the crystal's thermal behavior. At room temperature, the unit cell parameters are reported as a = 23.895 Å, b = 10.101 Å, and c = 7.944 Å. utwente.nl A subsequent redetermination of the crystal structure at a cryogenic temperature of 78 K revealed slight contractions in the unit cell dimensions, a typical behavior upon cooling.
Table 1: Unit Cell Parameters for Sodium 4-Aminobenzenesulfonate Dihydrate
| Temperature | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z |
| Room Temp. | Orthorhombic | Pbca | 23.895 | 10.101 | 7.944 | 8 |
| 78 K | Orthorhombic | Pbca | Data not available in search results | Data not available in search results | Data not available in search results | 8 |
The crystal structure analysis also reveals key intramolecular details. The benzene (B151609) ring is nearly planar, with the sulfur and nitrogen atoms displaced from this plane. utwente.nl Interestingly, the amino group (NH₂) exhibits a significant distortion from a simple sp² geometry, suggesting an intermediate bonding character between sp² and sp³. utwente.nl
Investigations into Crystallographic Phase Transitions in Sodium Sulfanilate Dihydrate
A thorough investigation into the crystallographic phase transitions of a material under varying conditions, such as temperature and pressure, is crucial for understanding its stability and potential applications. A phase transition involves a change in the crystal structure, which can dramatically alter the material's properties.
Based on available research, X-ray diffraction studies conducted on sodium 4-aminobenzenesulfonate dihydrate have shown no evidence of a crystallographic phase transition in the temperature range between room temperature and 78 K. utwente.nl However, a comprehensive search of the scientific literature did not yield specific studies investigating the behavior of this compound under high pressure or at a wider range of temperatures. Therefore, detailed research findings on pressure- or temperature-induced phase transitions beyond the tested range are not currently available.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment and Functional Group Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the vibrational modes within a molecule. By analyzing the absorption of infrared radiation, valuable information about bonding and molecular dynamics can be obtained.
Analysis of Weakly Bound Hydrogen Bonding Interactions in Crystalline Sodium Sulfanilate Dihydrate
The crystal structure of sodium 4-aminobenzenesulfonate dihydrate is extensively influenced by a network of hydrogen bonds. These interactions, though weaker than covalent bonds, play a critical role in stabilizing the crystal lattice. Infrared spectroscopy has been instrumental in studying these weakly bound hydrogen bonds. utwente.nl
The crystal contains two distinct water molecules and features a total of six hydrogen bonds. utwente.nl These can be categorized as:
Two N-H···Oₛ bonds, where a hydrogen from the amino group bonds to an oxygen atom of the sulfonate group. utwente.nl
Three O_w-H···Oₛ bonds, where a hydrogen from a water molecule bonds to a sulfonate oxygen. utwente.nl
One O_w-H···N bond, where a hydrogen from a water molecule bonds to the nitrogen atom of the amino group. utwente.nl
FTIR studies, particularly those involving deuterium (B1214612) substitution and temperature variations, have helped to re-assign some of the vibrational stretching bands associated with these hydrogen bonds, providing a more accurate picture of the bonding environment. utwente.nl
Infrared Studies of Amino Group and Water of Hydration Dynamics in the Crystal
The dynamic behavior of the amino group and the water of hydration within the crystal lattice can also be elucidated using FTIR spectroscopy. utwente.nl By observing changes in the infrared spectrum with temperature, insights into the librational (rocking) motions of these groups can be gained. utwente.nl
For instance, studies have shown that for one of the two distinct water molecules in the structure, the two O-D stretching bands (in a deuterated sample) merge as the temperature is raised. utwente.nl This phenomenon suggests a homogenization of the environments of the two deuterium atoms due to increased librational motion of the water molecule. utwente.nl Such dynamic information is crucial for a complete understanding of the crystal's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Arrangement
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in both solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
For sodium 4-aminobenzenesulfonate, ¹H and ¹³C NMR spectra provide confirmation of the molecular structure. The ¹H NMR spectrum in D₂O shows distinct signals for the aromatic protons. The protons on the benzene ring appear as two sets of doublets, characteristic of a para-substituted aromatic system.
The ¹³C NMR spectrum further corroborates the carbon framework of the molecule. The signals corresponding to the different carbon atoms in the benzene ring can be assigned based on their chemical shifts, which are influenced by the electron-donating amino group and the electron-withdrawing sulfonate group.
Table 2: Approximate ¹H NMR Chemical Shifts for Sodium 4-Aminobenzenesulfonate in D₂O
| Protons | Chemical Shift (ppm) |
| Aromatic (ortho to -SO₃⁻) | ~7.60 |
| Aromatic (ortho to -NH₂) | ~6.85 |
Note: The solvent signal was removed in the referenced spectrum.
Proton (¹H) NMR Spectral Analysis of Sodium 4-Aminobenzenesulfonate Dihydrate
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms. In the ¹H NMR spectrum of sodium 4-aminobenzenesulfonate dihydrate, recorded in deuterium oxide (D₂O), the aromatic protons of the benzene ring exhibit distinct signals. spectrabase.com
The protons on the benzene ring are split into two sets of doublets, characteristic of a 1,4-disubstituted (para) aromatic system. The protons ortho to the sulfonate group (and meta to the amino group) are electronically deshielded and appear at a downfield chemical shift, while the protons ortho to the electron-donating amino group (and meta to the sulfonate group) are more shielded and appear at a higher field. A typical spectrum shows two distinct peaks in the aromatic region. chemicalbook.com The amino (-NH₂) and water (H₂O) protons undergo rapid exchange with the D₂O solvent, and therefore their signals are typically not observed or appear as a broad, combined peak.
Interactive Table: ¹H NMR Chemical Shifts for Sodium 4-Aminobenzenesulfonate Dihydrate
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic H (meta to -NH₂) | 7.60 | Doublet |
| Aromatic H (ortho to -NH₂) | 6.85 | Doublet |
Note: Data corresponds to the monosodium salt, which is representative of the dihydrate in D₂O solution. chemicalbook.com
Carbon-13 (¹³C) NMR Spectral Analysis of Sodium 4-Aminobenzenesulfonate Dihydrate
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.
The ¹³C NMR spectrum of sodium 4-aminobenzenesulfonate displays four signals in the aromatic region, corresponding to the four chemically non-equivalent carbon atoms in the para-substituted ring. The chemical shifts are influenced by the electronic effects of the amino (-NH₂) and sulfonate (-SO₃⁻) substituents. The carbon atom bonded to the sulfonate group (C-S) is typically found at a specific chemical shift, as is the carbon atom bonded to the amino group (C-N). The other two aromatic carbons (C-H) also show distinct resonances. chemicalbook.comoregonstate.edu The presence of water of hydration in the dihydrate form is expected to have a minimal effect on the chemical shifts in the solid state or in solution compared to the anhydrous salt. mdpi.com
Interactive Table: Predicted ¹³C NMR Chemical Shifts for Sodium 4-Aminobenzenesulfonate
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |
| C1 (C-S) | 145-150 |
| C2/C6 (CH, ortho to -SO₃⁻) | 128-132 |
| C3/C5 (CH, ortho to -NH₂) | 115-120 |
| C4 (C-NH₂) | 148-152 |
Note: These are typical shift ranges for para-substituted benzenes and specific data for the dihydrate may vary slightly. chemicalbook.comwisc.edu
Intermolecular Bonding Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. The crystal structure of sodium sulfanilate dihydrate has been determined to be in the orthorhombic space group Pbca. iucr.org This arrangement is stabilized by a variety of non-covalent forces, including hydrogen bonds and ionic interactions, which can be quantitatively and qualitatively analyzed using advanced computational tools. mdpi.comnih.govrsc.org
Hirshfeld Surface Analysis for Quantitative Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal.
Two-Dimensional Fingerprint Plots for Supramolecular Chemistry Insights
Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a summary of all intermolecular contacts in the crystal. These plots are a scatter graph of the distance from the surface to the nearest nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the surface (d_e).
The 2D fingerprint plot for sodium 4-aminobenzenesulfonate dihydrate is expected to show distinct features characteristic of its specific bonding network. researchgate.net
Hydrogen Bonds (O···H/H···O): These would appear as a pair of sharp, distinct "spikes" at the bottom of the plot, indicative of the well-defined donor-acceptor distances in the hydrogen bonding network involving the water, amino, and sulfonate groups. iucr.orgresearchgate.net
H···H Contacts: These interactions would be represented by a large, diffuse region in the center of the plot, reflecting the high proportion of hydrogen atoms on the molecular surface and the numerous contacts between them. nih.gov
C···H/H···C Contacts: Weaker C-H···π interactions might appear as "wings" on the sides of the main plot, indicating contacts between hydrogen atoms and the aromatic ring system. nih.gov
By deconstructing the full fingerprint plot into contributions from specific atom pairs, a detailed quantitative and qualitative understanding of the forces driving the supramolecular assembly of the crystal can be achieved. researchgate.net
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of Sodium 4 Aminobenzenesulfonate Dihydrate
Electrophilic Aromatic Substitution Reactions of the Aminobenzenesulfonate Moiety
The aminobenzenesulfonate moiety is subject to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. masterorganicchemistry.com The mechanism of EAS generally involves two principal steps: the initial attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate (often called a Wheland intermediate or sigma complex), followed by the deprotonation of this intermediate to restore the highly stable aromatic system. masterorganicchemistry.comlibretexts.org
The reactivity and orientation of substitution on the aminobenzenesulfonate ring are governed by the electronic effects of its two substituents. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the sulfonate group (-SO₃⁻) is a deactivating group, directing electrophiles to the meta position. In the case of 4-aminobenzenesulfonate (B1229798), the para position is already occupied by the sulfonate group. The strong activating and ortho-directing influence of the amino group typically dominates, leading to substitution at the positions ortho to the amino group (i.e., positions 3 and 5).
However, the reaction conditions, particularly the pH, play a critical role. In strongly acidic solutions, the amino group can be protonated to form an ammonium (B1175870) group (-NH₃⁺). This protonated form is a strongly deactivating, meta-directing group. libretexts.org This change in the nature of the substituent can significantly alter the outcome of electrophilic substitution reactions.
A notable example of electrophilic aromatic substitution is the bromination of sulfanilic acid. Studies have shown that the reaction with N-bromosuccinimide (NBS) in an aqueous sodium hydroxide (B78521) solution yields 4-amino-3-bromobenzenesulfonic acid. stackexchange.com With an excess of the brominating agent, 4-amino-3,5-dibromobenzenesulfonic acid can be formed. stackexchange.com Halogenation can, in some cases, lead to desulfonation, resulting in trihalogenated products like 2,4,6-trihaloanilines. beilstein-journals.org
| Reaction | Reagent(s) | Major Product(s) | Reference(s) |
| Monobromination | N-Bromosuccinimide (NBS) / aq. NaOH | 4-amino-3-bromobenzenesulfonic acid | stackexchange.com |
| Dibromination | Excess NBS / aq. NaOH | 4-amino-3,5-dibromobenzenesulfonic acid | stackexchange.com |
| Trihalogenation (with desulfonation) | 3 equiv. N-halosuccinimide (NXS) | 2,4,6-trihaloanilines | beilstein-journals.org |
Diazo Coupling Reactions with Phenols and Aromatic Amines for Azo Compound Formation
One of the most significant reactions of sodium 4-aminobenzenesulfonate is its conversion to a diazonium salt, which is then used in diazo coupling reactions to form azo compounds. atamanchemicals.com This process is central to the manufacture of a vast range of azo dyes. atamanchemicals.com
The first step is diazotization, where the primary aromatic amino group reacts with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (like hydrochloric acid) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium group (-N₂⁺). The resulting diazonium salt of sulfanilic acid is an electrophile.
This diazonium salt can then undergo an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine. atamanchemicals.com
Coupling with Phenols: This reaction is typically carried out in a slightly alkaline medium (pH > 7.5). The alkaline conditions deprotonate the phenol to form a more strongly activating phenoxide ion, which then couples with the diazonium salt, usually at the para position of the phenol. libretexts.org
Coupling with Aromatic Amines: This coupling is generally performed in a weakly acidic medium (pH < 6). The acidic conditions prevent the diazonium salt from converting into an unreactive diazotate and ensure the aromatic amine partner remains sufficiently nucleophilic to attack the diazonium ion. atamanchemicals.comlibretexts.org
These coupling reactions result in the formation of an azo compound, characterized by the -N=N- functional group, which acts as a chromophore and imparts color to the molecule.
Nucleophilic Reactivity of the Amino Group in Complex Chemical Syntheses
The amino group in sodium 4-aminobenzenesulfonate possesses a lone pair of electrons on the nitrogen atom, making it a nucleophile. This nucleophilicity allows it to participate in a variety of reactions, forming the basis for its use in more complex syntheses beyond azo dyes.
For instance, the amino group can undergo acylation reactions with acyl chlorides or anhydrides. A common example is the reaction with acetic anhydride (B1165640) to form the corresponding acetanilide (B955) derivative. libretexts.org This transformation is often used as a protective strategy in multi-step syntheses. The resulting acetamido group is still an ortho, para-director but is less activating than the free amino group. This moderation of reactivity prevents over-reaction, such as polyhalogenation, and can provide steric hindrance that favors para substitution over ortho. libretexts.orglibretexts.org The acetyl group can later be removed by hydrolysis to regenerate the amino group. libretexts.org
The amino group can also react with other electrophiles, such as in condensation reactions with aromatic aldehydes or in the synthesis of sulfa drugs, where it is a crucial building block. atamanchemicals.comchemicalbook.com
Reactions as a Chemical Intermediate in Specialized Industrial Processes
The specific reactivity of sodium 4-aminobenzenesulfonate makes it a valuable intermediate in various specialized industrial applications. Its reactions with common industrial chemicals like carbonates, water vapor, and glycol ethers are of practical importance.
Detailed mechanistic studies on the reactions of sodium 4-aminobenzenesulfonate with substances like carbonates, water vapor, and glycol ethers are often proprietary to industrial processes. However, general chemical principles can be applied. Reactions with carbonates, such as sodium carbonate, would primarily be acid-base in nature, influencing the protonation state of the amino and sulfonic acid groups. In aqueous solutions, the presence of carbonate would ensure the deprotonation of the sulfonic acid and maintain the amino group in its free base form.
Reactions involving water vapor at elevated temperatures can relate to the stability of the dihydrate form and potential for decomposition or side reactions. Interactions with glycol ethers, which can act as solvents or reactants, would depend on the specific conditions (temperature, catalysts) and could involve nucleophilic attack by the amino group on an activated glycol ether derivative or solvent effects on other transformations.
The behavior of sodium 4-aminobenzenesulfonate in many of its reactions can be understood through established acid-base reaction mechanisms. The compound is amphoteric, possessing both a basic amino group and an acidic sulfonic acid group (in its protonated form). chemicalbook.com The pKa of the conjugate acid of the amino group is approximately 3.23. wikipedia.org
In solution, it exists predominantly as a zwitterion (H₃N⁺-C₆H₄-SO₃⁻). wikipedia.org Its reaction with a base like sodium carbonate (which creates a pH around 8.5) would result in the deprotonation of the ammonium group, yielding the 4-aminobenzenesulfonate anion (H₂N-C₆H₄-SO₃⁻). chegg.com Conversely, in a strong acid, the sulfonate group would remain while the amino group is protonated. This acid-base chemistry is fundamental to controlling its reactivity, for example, in directing the outcome of electrophilic substitutions and in preparing it for diazotization reactions.
Stability and Reactivity under Controlled Environmental Conditions
Sodium 4-aminobenzenesulfonate dihydrate is a crystalline solid that is generally stable under ambient conditions. However, its stability can be influenced by factors such as light, heat, and the chemical environment. The amino group is susceptible to oxidation, which can be accelerated by exposure to light and the presence of heavy metal catalysts. chemicalbook.com This oxidation can lead to the formation of colored impurities, primarily azo compounds, causing the substance to darken over time. chemicalbook.com
Under controlled anoxic (oxygen-deficient) conditions, its degradation pathways can change. For instance, studies on related compounds have shown that transformation can be initiated by deamination or desulfonation reactions. ebi.ac.uk The thermal stability is also a key parameter; sulfanilic acid itself has a high melting point of 288 °C, at which it decomposes, reflecting the stability of its zwitterionic structure. wikipedia.org The dihydrate form will lose its water of hydration upon heating before any decomposition of the organic moiety occurs.
Investigation of Thermal Stability and Decomposition Pathways
The thermal stability of sodium 4-aminobenzenesulfonate dihydrate is a critical parameter, particularly for its storage and handling. Research indicates that the compound is thermally stable up to 184°C. researchgate.net Beyond this temperature, it begins to undergo decomposition. The decomposition process is expected to occur in distinct stages, beginning with the loss of its water of hydration.
The initial decomposition step involves dehydration, where the two molecules of water are released. This process typically occurs at temperatures above 100°C and is complete before the onset of the decomposition of the anhydrous salt. Following dehydration, the anhydrous sodium 4-aminobenzenesulfonate will decompose at higher temperatures. The decomposition of the organic part of the molecule is expected to yield a variety of gaseous products.
The final decomposition products are primarily oxides of carbon (carbon monoxide and carbon dioxide), nitrogen (nitrogen oxides), and sulfur (sulfur oxides), which are common decomposition products for aromatic sulfonated amines.
Table 1: Thermal Decomposition Data for Sodium 4-Aminobenzenesulfonate Dihydrate
| Parameter | Observation |
| Initial Decomposition Temperature | Stable up to 184°C researchgate.net |
| Decomposition Stage 1 | Loss of two water molecules (dehydration) to form anhydrous sodium 4-aminobenzenesulfonate. |
| Decomposition Stage 2 | Decomposition of the anhydrous salt at higher temperatures. |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx). |
Reactivity Profiles with Oxidizing Agents and Other Incompatible Substances
The reactivity of sodium 4-aminobenzenesulfonate dihydrate is of significant interest, particularly in the context of its incompatibility with certain classes of chemicals. The presence of the amino group makes the compound susceptible to oxidation, while the sulfonate group is generally stable.
Reactivity with Oxidizing Agents:
Sodium 4-aminobenzenesulfonate dihydrate is incompatible with strong oxidizing agents. The primary site of reaction is the amino group (-NH₂), which can be readily oxidized. The reaction with strong oxidizers can be vigorous and may produce hazardous products. The specific products of oxidation will depend on the strength of the oxidizing agent and the reaction conditions. For instance, strong oxidizing agents can potentially oxidize the amino group to a nitroso (-NO) or nitro (-NO₂) group, or even lead to polymerization or cleavage of the aromatic ring under harsh conditions.
Reactivity with Acids and Bases:
The compound is also known to be incompatible with strong acids and strong bases.
Strong Acids: In the presence of strong acids, the amino group, being basic, will be protonated to form the corresponding ammonium salt (-NH₃⁺). This reaction is an acid-base neutralization and is typically exothermic.
Strong Bases: While the sulfonate group is the salt of a strong acid (sulfanilic acid), the compound's stability in the presence of strong bases is a consideration for its handling and storage, although specific reaction pathways are not extensively detailed in available literature.
Table 2: Reactivity Profile of Sodium 4-Aminobenzenesulfonate Dihydrate
| Reactant Class | Reactivity and Potential Products |
| Strong Oxidizing Agents | Incompatible. The amino group is susceptible to oxidation, potentially forming nitroso, nitro, or other oxidation products. The reaction can be hazardous. |
| Strong Acids | Incompatible. Protonation of the amino group to form an ammonium salt. |
| Strong Bases | Incompatible. While generally stable, strong bases are listed as incompatible materials to avoid. |
Utilization in the Design and Synthesis of Organic Nonlinear Optical (NLO) Materials
Sodium sulfanilate dihydrate (SSDH) has been identified as a promising organic material for applications in nonlinear optics (NLO). NLO materials are crucial for technologies that involve modifying the properties of light, such as frequency conversion and optical switching. The specific molecular structure of SSDH, featuring electron donor and acceptor groups, makes it a candidate for exhibiting significant second-order nonlinear optical effects.
The development of high-quality, large single crystals is a prerequisite for evaluating and utilizing the nonlinear optical properties of a material. For sodium sulfanilate dihydrate, researchers have successfully employed solution-based crystal growth methods to produce crystals suitable for optical characterization. The primary techniques used are:
Slow Evaporation Solution Technique: In this method, a saturated solution of sodium sulfanilate dihydrate, typically using water as the solvent, is allowed to evaporate slowly at a constant, ambient temperature. This gradual process facilitates the formation of well-defined, large single crystals over time.
Slow Cooling Solution Growth Technique: This technique involves preparing a saturated solution at an elevated temperature and then gradually cooling it. As the temperature decreases, the solubility of the compound reduces, leading to supersaturation and subsequent crystal growth.
The quality and properties of the grown crystals are then confirmed through various analytical methods, as detailed in the table below.
| Property Assessed | Analytical Technique Used | Purpose |
| Crystal Structure | Single-Crystal X-ray Diffraction (XRD) | To confirm the crystal system, unit cell parameters, and overall crystalline perfection. |
| Functional Groups | Fourier Transform Infrared (FTIR) Spectroscopy | To identify the presence of characteristic functional groups within the molecule. |
| Optical Transmittance | UV-Vis-NIR Spectroscopy | To determine the transparency range of the crystal and identify the lower cut-off wavelength, which is critical for optical applications. |
Second-harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength, of the initial photons wikipedia.org. This phenomenon is a key indicator of a material's potential for frequency conversion applications, such as in lasers.
The SHG efficiency of sodium sulfanilate dihydrate has been investigated experimentally using the Kurtz-Perry powder technique. This standard method involves irradiating a powdered sample of the crystal with a high-intensity laser and measuring the intensity of the generated second-harmonic light. The efficiency of SSDH is then compared to that of a well-known reference material, such as potassium dihydrogen phosphate (B84403) (KDP). Studies have confirmed that SSDH exhibits second-order nonlinear optical activity, making it a subject of continued interest in the search for efficient organic NLO materials.
Role as a Precursor in the Synthesis of Specific Organic Compounds
Sodium 4-aminobenzenesulfonate serves as a valuable starting material, or precursor, in the multi-step synthesis of various organic molecules. Its chemical structure allows for targeted modifications, such as the addition of functional groups to the benzene (B151609) ring or the removal of the sulfonate group.
While sulfanilic acid and its derivatives are broadly used in chemical synthesis, research indicates that sodium 4-aminobenzenesulfonate is not a direct precursor for the industrial synthesis of the artificial sweeteners sodium cyclamate and acesulfame potassium. The synthesis of sodium cyclamate typically involves the sulfonation of cyclohexylamine wikipedia.orgatamanchemicals.comconsoinfo.org. The production of acesulfame potassium begins with different starting materials, such as acetoacetic acid derivatives google.comguidechem.com.
A significant application of sodium 4-aminobenzenesulfonate is as a precursor in the synthesis of 2,6-dibromoaniline, an important chemical intermediate. The process leverages the sulfonate group as a temporary blocking and directing group to achieve the desired substitution pattern on the aniline (B41778) ring. The synthesis proceeds in two main steps:
Bromination: The process begins with the bromination of sulfanilic acid (or its sodium salt) in a water solvent. The presence of the sulfonic acid group directs the incoming bromine atoms to the ortho positions (2 and 6) relative to the amino group, yielding 4-amino-3,5-dibromobenzene sulfonate biosynth.com.
Desulfonation: The sulfonic group is subsequently removed through hydrolysis in an acidic medium, typically by heating with sulfuric acid biosynth.comtiiips.com. This step eliminates the sulfonate group and results in the final product, 2,6-dibromoaniline, with a reported yield as high as 72% biosynth.com.
This synthetic route is valued for its simplicity and relatively high yield biosynth.com.
Development of Specialized Reagents and Wetting Agents
Sodium 4-aminobenzenesulfonate is utilized as an intermediate in the production of a variety of specialized chemical agents. It is a key building block for certain dyes, including acidic, direct, and reactive dyes hebhonggang.com. Furthermore, it is used in the synthesis of optical brighteners (whitening agents) like whitening agent BG and other chemical additives such as solubilizing salt B hebhonggang.com. While related compounds like sodium alkyl naphthalene sulfonates are used directly as wetting agents, sodium 4-aminobenzenesulfonate primarily serves as an intermediate in the manufacturing of more complex functional chemicals rather than being used as a wetting agent itself hebhonggang.comlignincorp.comlignosulfonate.com. It has also been identified for use as a biochemical indicator in studies of inflammatory responses chemicalbook.com.
Environmental Biogeochemistry and Microbial Degradation of Sulfonated Aromatics
Biodegradation Pathways of 4-Aminobenzenesulfonate (B1229798) by Microbial Cultures
The biodegradation of 4-aminobenzenesulfonate is a vital process for its removal from the environment. This process is primarily carried out by specific microbial cultures that can utilize it as a source of carbon, nitrogen, and sulfur.
Several bacterial strains capable of degrading 4-aminobenzenesulfonate have been isolated and characterized. Among them, Agrobacterium sp. strain PNS-1 and Hydrogenophaga intermedia are notable examples.
Agrobacterium sp. strain PNS-1, isolated from activated sludge, can use 4-aminobenzenesulfonate as its sole source of carbon and energy under aerobic conditions. nih.gov This strain exhibits high specificity for 4-aminobenzenesulfonate and does not degrade other isomers or sulfonated aromatic compounds. nih.gov Studies have also explored the use of immobilized Agrobacterium sp. PNS-1 cells, which have shown potential for repeated use in degrading this compound. nih.gov
Hydrogenophaga intermedia strain S1, initially isolated from wastewater, is another key player in the degradation of 4-aminobenzenesulfonate. frontiersin.orgnih.gov It can grow on this compound as the sole carbon source, but often requires a coculture with other bacteria, such as Agrobacterium radiobacter S2, for efficient degradation. nih.gov In this symbiotic relationship, H. intermedia S1 deaminates 4-aminobenzenesulfonate to 4-sulfocatechol, which is then utilized by A. radiobacter S2. nih.gov
| Bacterial Strain | Isolation Source | Degradation Capability | Key Features |
|---|---|---|---|
| Agrobacterium sp. strain PNS-1 | Activated Sludge | Utilizes 4-aminobenzenesulfonate as sole carbon and energy source. nih.gov | Highly specific for 4-aminobenzenesulfonate; degradative enzymes are inducible. nih.gov |
| Hydrogenophaga intermedia S1 | Wastewater | Degrades 4-aminobenzenesulfonate, often in coculture. frontiersin.orgnih.gov | Transforms 4-aminobenzenesulfonate to 4-sulfocatechol. nih.gov |
| Pseudomonas paucimobilis | Contaminated Site | Utilizes 4-aminobenzenesulfonate as sole carbon and nitrogen source. researchgate.net | High bioconversion capacity, achieving over 98% elimination at low concentrations. researchgate.net |
The genetic basis for the degradation of 4-aminobenzenesulfonate has been a subject of intensive research. In Hydrogenophaga species, the genes responsible for this process are often clustered in operons. frontiersin.org Transposon mutagenesis studies in Hydrogenophaga sp. PBC have identified several key genes. nih.govoup.com These include the sadA gene, which encodes a component of the 4-aminobenzenesulfonate 3,4-dioxygenase, an enzyme crucial for the initial hydroxylation of the aromatic ring. nih.gov The sad operon appears to be conserved across many Hydrogenophaga genomes, suggesting that the ability to deaminate 4-aminobenzenesulfonate may be a characteristic trait of this genus. frontiersin.org
In Alcaligenes sp. strain O-1, which degrades 2-aminobenzenesulfonate (B1233890), the catabolic genes are organized into two vicinal operons, abs and scm, located on a plasmid. nih.gov The abs operon includes genes for the oxygenase component of the aminobenzenesulfonate-dioxygenase system and putative transporter functions. nih.gov
The complete breakdown, or mineralization, of 4-aminobenzenesulfonate by bacteria results in the formation of simple inorganic compounds. Studies with Agrobacterium sp. strain PNS-1 have demonstrated the complete mineralization of 4-aminobenzenesulfonate, which is accompanied by the release of ammonia (B1221849) and sulfate (B86663). nih.gov Similarly, the degradation of 1-nitronaphthalene (B515781) by Sphingobium sp. strain JS3065 also leads to the release of nitrite (B80452), indicating the cleavage of the nitro group from the aromatic ring. sjtu.edu.cn The end products of the degradation pathway in Hydrogenophaga intermedia S1 and Agrobacterium radiobacter S2 include maleylacetate (B1240894) and sulfite (B76179), which are further metabolized by the cells. nih.gov
Fate of Aromatic Sulfonates in Fluvial and Other Environmental Compartments
Aromatic sulfonates, including linear alkylbenzene sulfonates (LAS), are common in aquatic environments due to their widespread use in detergents and industrial applications. researchgate.netmdpi.com Their fate in rivers and other water bodies is influenced by several factors. In some river basins, the concentration of LAS has been found to correlate with population density and ammonia nitrogen levels. nih.gov
The environmental behavior of these compounds is largely dictated by their tendency to adsorb to suspended solids. nih.gov In highly contaminated sites, a significant portion of LAS can be found in the particulate phase, which can settle out of the water column. nih.gov While biodegradation does occur, the adsorption to sediments can sometimes be the primary removal mechanism from the water phase. researchgate.netnih.gov
Bacterial Responses to Sulfate Limitation and Mobilization of Alternative Sulfur Sources
In environments where preferred sulfur sources like sulfate are scarce, many bacteria have evolved mechanisms to utilize alternative sulfur-containing compounds, such as sulfonates. oup.comoup.com This response to sulfate limitation involves the synthesis of a specific set of proteins known as sulfate starvation-induced (SSI) proteins. oup.com
The expression of enzymes required for the desulfonation of these compounds is often repressed in the presence of sulfate. oup.comnih.gov When sulfate is limited, a global regulatory network is activated, allowing the bacteria to scavenge for sulfur from organosulfur compounds. d-nb.infonih.gov This adaptation enables microorganisms to thrive in sulfur-deficient conditions by tapping into the large pool of sulfonates and sulfate esters present in many soils. nih.gov For instance, some photosynthetic organisms can grow using ethanesulfonic acid as their sole sulfur source, a process that is initiated by sulfate starvation rather than induction by the sulfonate itself. nih.gov
Enzymatic Mechanisms of Sulfonate Desulfonation in Microbial Systems
The key step in the microbial metabolism of sulfonates is the cleavage of the carbon-sulfur (C-S) bond, a process known as desulfonation. Microorganisms employ several enzymatic strategies to achieve this. nih.gov
A common mechanism involves the oxygen-dependent destabilization of the C-S bond. nih.govoup.com This is often carried out by monooxygenases or dioxygenases. nih.govoup.com These enzymes introduce one or two oxygen atoms onto the aromatic ring, typically adjacent to the sulfonate group. This hydroxylation makes the sulfonate group a better leaving group, facilitating its spontaneous or enzymatically catalyzed removal as sulfite. oup.comoup.com
For example, the degradation of 2-aminobenzenesulfonate by Alcaligenes sp. O-1 proceeds through dioxygenation to form 3-sulfocatechol, which is then desulfonated during the subsequent ring-cleavage step. nih.gov In many aerobic bacteria, desulfonative enzymes are regulated either by induction when the sulfonate serves as a carbon source or by the global sulfate starvation-induced stimulon when it is used as a sulfur source. d-nb.infonih.gov
Exploration of Novel Oxygenases Involved in Desulfonation
The initial and most critical step in the aerobic microbial degradation of aromatic sulfonates is the enzymatic cleavage of the C-S bond, a process known as desulfonation. This reaction is predominantly catalyzed by a class of enzymes called oxygenases, which incorporate molecular oxygen into the substrate. nih.gov
Research has identified two main types of oxygenase systems involved in this process:
Dioxygenases: Many bacteria utilize multi-component dioxygenase systems to attack the aromatic ring. nih.govuni-konstanz.de These enzymes introduce two oxygen atoms, leading to the formation of a hydroxylated intermediate, typically a catechol. nih.gov This hydroxylation destabilizes the C-S bond, resulting in the spontaneous elimination of the sulfonate group as sulfite (SO₃²⁻). nih.govnih.gov This process requires an electron donor, such as NAD(P)H. nih.govuni-konstanz.de A well-documented example is found in Alcaligenes sp. strain O-1, which degrades benzenesulfonates. Its desulfonative enzyme, a dioxygenase, was shown in cell-free extracts to also be capable of degrading 3- and 4-aminobenzenesulfonate. nih.govuni-konstanz.de However, the whole cells could not degrade these compounds, indicating the presence of a selective permeability barrier that prevents their transport into the cell. nih.govuni-konstanz.de
Monooxygenases: Another pathway involves FMNH₂-dependent monooxygenases. psu.eduoup.com These enzymes introduce a single oxygen atom into the aromatic ring at the same carbon atom that bears the sulfonate group. This also leads to the formation of an unstable intermediate and the subsequent release of sulfite. nih.gov
The induction of novel proteins in bacteria like Pseudomonas paucimobilis when grown on sulfanilic acid suggests the presence of specific, inducible enzymes responsible for these alternative degradation mechanisms. nih.govresearchgate.net
| Enzyme Type | Mechanism of Action | Cofactor Requirement | Example Organism | Reference |
|---|---|---|---|---|
| Aromatic Sulfonate Dioxygenase | Dioxygenation of the aromatic ring to form a catechol, followed by spontaneous elimination of sulfite. | NAD(P)H, Fe²⁺ | Alcaligenes sp. strain O-1 | nih.gov, uni-konstanz.de |
| FMNH₂-dependent Monooxygenase | Monooxygenation at the C-S bond, leading to the formation of an unstable intermediate and sulfite release. | FMNH₂, O₂ | Various aerobic bacteria | psu.edu, oup.com |
Role of Sulfatases in Environmental Sulfur Cycling
While oxygenases are responsible for desulfonation (breaking C-S bonds), another important class of enzymes in the environmental sulfur cycle is the sulfatases. It is crucial to distinguish their function: sulfatases catalyze the hydrolysis of sulfate esters (breaking C-O-S bonds), not the C-S bonds of sulfonates. oup.compsu.edunih.gov
Sulfatases play a vital role by allowing microorganisms to scavenge sulfur from organosulfate compounds, which, along with sulfonates, constitute a significant portion of organic sulfur in aerobic soils. oup.compsu.edu Their activity is a key component of the bacterial response to sulfur limitation.
Key characteristics of environmental sulfatases include:
Regulation: The expression of many bacterial sulfatases is repressed when inorganic sulfate is available and induced under conditions of sulfate starvation. oup.compsu.edu This is part of a global regulatory network known as the sulfate-starvation-induced (SSI) stimulon. nih.gov
Aryl Sulfatases: This is a major group of sulfatases that act on aromatic sulfate esters. nih.gov A strong indicator for aryl sulfatase activity is the post-translational modification of an active site residue into Cα-formylglycine, which is essential for catalysis. nih.gov
Environmental Significance: By releasing sulfate from organic esters, these enzymes make sulfur available for assimilation by a wide range of microorganisms, thus playing a critical role in the broader biogeochemical cycling of sulfur. oup.compsu.edu
| Feature | Oxygenases (for Desulfonation) | Sulfatases (for Desulfurization) | Reference |
|---|---|---|---|
| Substrate | Aromatic sulfonates (e.g., 4-aminobenzenesulfonate) | Sulfate esters (e.g., p-nitrophenyl sulfate) | nih.gov, nih.gov |
| Bond Cleaved | Carbon-Sulfur (C-S) | Oxygen-Sulfur (in a C-O-S linkage) | nih.gov, nih.gov |
| Mechanism | Oxygen-dependent hydroxylation | Hydrolysis | nih.gov, nih.gov |
| Primary Role | Utilize sulfonates as carbon, nitrogen, or sulfur sources. | Scavenge sulfur from sulfate esters under sulfate-limiting conditions. | oup.com, psu.edu, nih.gov |
Influence of Environmental Factors on the Biodegradation Kinetics and Pathways
The rate and efficiency of the microbial degradation of sodium;4-aminobenzenesulfonate;dihydrate are significantly influenced by various environmental factors. patsnap.com Understanding these parameters is essential for predicting the compound's persistence in different ecosystems and for optimizing bioremediation strategies.
Substrate Concentration: The concentration of 4-aminobenzenesulfonate (4-ABS) has a dual effect on microbial activity. While it serves as a substrate, high concentrations can be inhibitory to the degrading microorganisms. This relationship is often described by the Haldane inhibition model. nih.govnih.gov For instance, a co-culture of Hydrogenophaga sp. PBC and Ralstonia sp. PBA could tolerate up to 100 mM of 4-ABS. nih.gov Similarly, Pannonibacter sp. strain W1 was able to completely degrade 4-ABS at initial concentrations ranging from 200 to 2500 mg/L. nih.gov
| Bacterial Strain(s) | μmax (Maximum Specific Growth/Degradation Rate) | Ks (Half-Saturation Constant) | Ki (Inhibition Constant) | Reference |
|---|---|---|---|---|
| Ralstonia sp. PBA & Hydrogenophaga sp. PBC | 0.13 h⁻¹ | 1.3 mM | 42 mM | nih.gov |
| Pannonibacter sp. W1 | 227.98 mg (g·h)⁻¹ | 84.31 mg L⁻¹ | 1270.68 mg L⁻¹ | nih.gov |
pH: The pH of the environment is a critical factor, as it affects both enzyme activity and the chemical state of the substrate. nih.govnih.gov Effective biodegradation of 4-ABS by the Hydrogenophaga-Ralstonia co-culture occurred in a pH range of 6 to 8. nih.gov Studies on related sulfonated compounds have shown that both acidic and alkaline conditions can significantly alter degradation rates compared to a neutral environment. nih.govresearchgate.net
Temperature: Temperature directly impacts microbial metabolic rates. nih.govbibliotekanauki.pl For the degradation of sulfanilic acid by Pseudomonas paucimobilis, the maximum conversion rate was observed at 30°C. nih.govresearchgate.net The degradation of other sulfonamides in manure has also shown strong temperature dependence, with different optimal temperatures for different microbial communities and environments. nih.gov
Oxygen Availability: Aerobic degradation of sulfanilic acid is fundamentally dependent on the presence of dissolved oxygen, which is required by the oxygenase enzymes that initiate the attack on the aromatic ring. nih.gov A study using activated sludge demonstrated a positive linear correlation between the oxygen uptake rate (OUR) and the rate of sulfanilic acid degradation. nih.gov This indicates that maintaining sufficient aeration is crucial for efficient mineralization. nih.gov
| Parameter | Optimal Range / Value | Organism / System | Reference |
|---|---|---|---|
| pH | 6.0 - 8.0 | Hydrogenophaga sp. & Ralstonia sp. co-culture | nih.gov |
| Temperature | 30°C (for maximum conversion rate) | Pseudomonas paucimobilis | nih.gov, researchgate.net |
| Dissolved Oxygen | >5 mg/L (for efficient degradation) | Acclimatized activated sludge | nih.gov |
Advanced Analytical Methodologies and Chemical Sensing Utilizing Sodium 4 Aminobenzenesulfonate Dihydrate
Colorimetric Methods for the Quantitative Analysis of Nitrate (B79036) and Nitrite (B80452) Ions
The quantification of nitrate and nitrite ions is critical in environmental monitoring and food analysis. Sodium 4-aminobenzenesulfonate (B1229798) dihydrate is a key reagent in the widely used Griess test, a colorimetric method for nitrite determination. The method can also be adapted to measure nitrate after its reduction to nitrite.
The core of the colorimetric method is the diazotization of the 4-aminobenzenesulfonate anion, followed by a coupling reaction with a suitable aromatic compound to form a colored azo dye. The intensity of the color, measured by a spectrophotometer, is directly proportional to the nitrite concentration.
The diazotization reaction involves treating sodium 4-aminobenzenesulfonate dihydrate with a source of nitrous acid (formed in situ from sodium nitrite in an acidic medium) at a reduced temperature, typically in an ice bath, to form a diazonium salt. orientjchem.org This diazonium salt is a reactive electrophile. The reaction is sensitive to several parameters that must be optimized for accurate and reproducible results. orientjchem.organalchemres.org
Key optimization parameters include:
Acid Concentration: An acidic medium, typically hydrochloric acid, is essential for the formation of nitrous acid. orientjchem.org Maintaining the optimal acid concentration is crucial for the diazotization to proceed efficiently. analchemres.org
Reagent Concentration: The concentration of sodium 4-aminobenzenesulfonate dihydrate must be sufficient to react with all the nitrite present in the sample. orientjchem.org
Temperature: Diazonium salts are generally unstable at room temperature, necessitating that the reaction be carried out at low temperatures (e.g., 0-5 °C) to prevent their decomposition. orientjchem.org
Reaction Time: Adequate time must be allowed for the diazotization reaction to complete. orientjchem.org
Coupling Agent: Following diazotization, a coupling agent, an electron-rich aromatic compound such as N-(1-Naphthyl)ethylenediamine, is added. This reaction, which proceeds in an alkaline medium, forms a stable and intensely colored azo dye. analchemres.org The choice of coupling agent and the pH of the coupling reaction are critical for achieving high sensitivity and a distinct color change. analchemres.org
The resulting azo dye exhibits a strong absorbance at a specific wavelength in the visible spectrum, which can be measured to determine the original nitrite concentration. sjpas.com For instance, in the analysis of rasagiline, a yellow-colored azo product was formed with a maximum absorbance at 440 nm. orientjchem.org
Table 1: Optimized Conditions for Diazotization-Coupling Reactions
| Parameter | Optimized Condition | Rationale | Reference |
|---|---|---|---|
| Acid | Hydrochloric Acid | Provides the necessary acidic environment for the formation of nitrous acid. | orientjchem.org |
| Temperature | 0-5 °C | Ensures the stability of the intermediate diazonium salt. | orientjchem.org |
| Coupling pH | Alkaline | Facilitates the electrophilic substitution of the diazonium salt onto the coupling agent. | analchemres.org |
| Wavelength (λmax) | Analyte Dependent (e.g., 440 nm) | Maximizes the sensitivity of the spectrophotometric measurement for the specific azo dye formed. | orientjchem.orgsjpas.com |
Application as a Standard in Combustion Analysis for Elemental Quantification
In combustion analysis, a sample is burned in an excess of oxygen, and the resulting combustion products (e.g., CO₂, H₂O, N₂, SO₂) are measured to determine the elemental composition of the original substance. For accurate quantification, the analytical instrument, such as a CHNS-O analyzer, must be calibrated with a standard of known elemental composition.
Sodium 4-aminobenzenesulfonate dihydrate is a suitable standard for this purpose due to its high purity, stability, and well-defined elemental composition. It contains known percentages of carbon, hydrogen, nitrogen, and sulfur, making it an excellent calibration standard for the simultaneous determination of these elements. acs.org The theoretical elemental composition of the anhydrous form is often used for calibration calculations. acs.org
Table 2: Elemental Composition of Sulfanilic Acid for Calibration
| Element | Mass Percent (%) |
|---|---|
| Carbon (C) | 41.6 |
| Hydrogen (H) | 4.1 |
| Nitrogen (N) | 8.1 |
| Sulfur (S) | 18.5 |
Data from a CHNS-O analyzer calibrated with sulfanilic acid. acs.org
Research into Electrochemical Sensing Applications
The electrochemical properties of 4-aminobenzenesulfonate, derived from its sodium salt, have been explored for the development of chemical sensors. patsnap.com These sensors convert a chemical interaction into a measurable electrical signal, such as current or potential. mdpi.com
Research has focused on modifying electrode surfaces with this compound to enhance their sensitivity and selectivity for specific analytes, particularly nitrite ions. researchgate.net One approach involves the electropolymerization of aniline (B41778) in the presence of the 4-aminobenzenesulfonate diazonium salt on a glassy carbon electrode. researchgate.net The resulting polymer-modified electrode exhibits enhanced electrocatalytic activity towards the oxidation or reduction of target molecules. researchgate.net
These modified electrodes have shown promising results, including:
High Sensitivity: The ability to detect very low concentrations of the analyte. For example, a sensor for nitrite ions demonstrated a detection limit of 0.48 μM.
Good Linearity: A linear relationship between the sensor's response and the analyte concentration over a specific range (e.g., 0.5 to 35 μM for nitrite).
Reproducibility: Consistent results across multiple measurements. researchgate.net
Selectivity: The ability to detect the target analyte in the presence of other interfering substances.
The mechanism often involves the electrochemical oxidation or reduction of the analyte at the modified electrode surface, with the 4-aminobenzenesulfonate layer facilitating the electron transfer process. nih.gov The resulting change in current is proportional to the analyte's concentration.
Table 3: Performance Characteristics of a PANI/ABS/GCE Sensor for Nitrite
| Parameter | Value |
|---|---|
| Linear Range | 0.5 - 35 μM |
| Limit of Detection (LOD) | 0.48 μM |
| Sensitivity | 23.04 µA µM⁻¹ cm⁻² |
| Intra-assay RSD | 1.67% |
| Inter-assay RSD | 4.99% |
Data for a sensor based on polyaniline and sulfanilic acid diazonium salt (PANI/ABS/GCE). researchgate.net
Chromatographic Techniques for Separation and Detection of Sulfonated Compounds
Chromatography encompasses a range of powerful separation techniques used to separate, identify, and quantify the components of a mixture. nih.gov For sulfonated aromatic compounds like 4-aminobenzenesulfonate, techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are particularly relevant. lcms.czepa.gov
The presence of the sulfonic acid group imparts polarity to the molecule, which influences its behavior in chromatographic systems.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique. nih.gov For sulfonated amines, reversed-phase HPLC is often employed, where the stationary phase is nonpolar and the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analytes between the two phases. Detection can be achieved using a UV-vis spectrophotometer, as aromatic compounds like 4-aminobenzenesulfonate absorb ultraviolet light. lcms.cz HPLC offers a reliable and often faster method for the analysis of polar analytes compared to gas chromatography. lcms.cz
Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid screening method. epa.govdocumentsdelivered.com A stationary phase, such as silica (B1680970) gel, is coated onto a plate, and the sample is spotted at the bottom. The plate is then placed in a chamber with a suitable mobile phase. As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary and mobile phases, thus achieving separation. nih.gov
The separation of complex mixtures of sulfonated azo dyes and their precursor aromatic amines, including compounds structurally related to 4-aminobenzenesulfonate, is a significant application of these chromatographic methods in environmental and industrial analysis. researchgate.net
Emerging Research Directions and Future Perspectives for Sodium 4 Aminobenzenesulfonate Dihydrate
Exploration of Novel Synthetic Routes and Catalytic Approaches
Research into the synthesis of 4-aminobenzenesulfonic acid, the parent acid of sodium 4-aminobenzenesulfonate (B1229798) dihydrate, is focused on improving efficiency, purity, and environmental footprint. One patented method involves the sulfonation of aniline (B41778) with concentrated sulfuric acid at 180-190°C, followed by neutralization with sodium hydroxide (B78521). This approach reports a high product purity of 99% and a yield of up to 98%. nih.gov Such optimized conventional methods provide a reliable source of high-purity starting material for further applications.
Beyond its synthesis, the compound is being used as a building block for novel catalytic materials. A significant development is the creation of a 4-aminobenzenesulfonic acid functionalized carbon catalyst. nih.gov Synthesized via an arylation diazonium salt reduction process, this solid acid catalyst demonstrates strong potential for biodiesel production through the esterification of oleic acid with methanol. nih.gov Under optimized conditions, the catalyst achieved a 95.04% esterification efficiency, outperforming the commercial catalyst Amberlyst-15. nih.gov Furthermore, heterogeneous copper catalysts derived from biomass are being employed for the sulfonylation of aniline derivatives with sodium sulfinates, offering a green and recyclable pathway to valuable sulfone compounds. mdpi.com
Table 1: Catalytic Applications and Synthesis
| Area of Research | Key Findings | Reference |
|---|---|---|
| Synthesis | Preparation method for 4-aminobenzenesulfonic acid achieving 99% purity and 98% yield. | nih.gov |
| Catalyst Development | A 4-aminobenzenesulfonic acid functionalized carbon catalyst showed 95.04% efficiency in biodiesel production. | nih.gov |
| Catalytic Approaches | Biomass-derived heterogeneous copper catalysts enable the efficient sulfonylation of anilines. | mdpi.com |
Advanced Computational Modeling for Structure-Property Relationships and Reaction Prediction
Computational chemistry is providing unprecedented insight into the behavior of sulfonated aromatic compounds. Although studies focusing exclusively on sodium 4-aminobenzenesulfonate dihydrate are nascent, research on analogous systems demonstrates powerful predictive capabilities. Density Functional Theory (DFT) is a key tool in this area. For instance, DFT studies at the B3LYP/aug-cc-pVTZ level have been used to investigate the reaction mechanisms of benzenesulfonic acid esterification, evaluating different pathways such as SN1 and SN2. rsc.org Similar DFT approaches are used to optimize the molecular structures of novel sulfonamide Schiff bases, calculate their properties, and correlate theoretical data with experimental results like FT-IR and UV-Vis spectra. nih.govmdpi.comnih.gov
Molecular Dynamics (MD) simulations offer another avenue for exploration, particularly for understanding the compound's behavior in solution and its interaction with other molecules. MD simulations are used to study the aggregation of surfactants like sodium dodecyl benzene (B151609) sulfonate on surfaces and to analyze the solubilization mechanisms in surfactant-cosolvent systems. pku.edu.cnnih.govmdpi.com These simulations can elucidate the role of hydrogen bonding and other non-covalent interactions. For sodium 4-aminobenzenesulfonate dihydrate itself, an infrared spectroscopy study has already characterized the weak hydrogen bonds involving the water of hydration and the amine group, providing critical experimental data that can validate and parameterize future computational models. acs.org Such studies are foundational for predicting how the molecule will self-assemble or interact with biological targets. acs.org
Development of New Sensing Platforms and Biosensors
The chemical properties of sodium 4-aminobenzenesulfonate make it a valuable component in the development of chemical sensors and biosensors. A direct application is in the quantitative analysis of nitrite (B80452) and nitroso ions. mdpi.commdpi.com In this colorimetric method, 4-aminobenzenesulfonic acid undergoes a diazotization reaction with nitrite ions, which then couples with another reagent (naphthalene ethylenediamine (B42938) hydrochloride) to produce an azo dye. The intensity of the resulting color, measured spectrophotometrically, is proportional to the initial nitrite concentration. mdpi.commdpi.com
The future of sensing lies in more advanced platforms. Researchers are investigating the use of zeolites and gold nanoparticles to construct highly sensitive Ion Selective Field-Effect Transistor (ISFET)-based biosensors. nih.gov While demonstrated for other analytes like creatinine, this technology provides a blueprint for future sensors. The porous structure of zeolites and the unique electronic properties of gold nanoparticles offer an ideal microenvironment for immobilizing enzymes or other recognition elements. nih.gov Sodium 4-aminobenzenesulfonate could be incorporated into such systems, either as the target analyte for environmental monitoring or as a functional linker molecule to capture other substances, opening new possibilities for miniaturized, highly selective detection devices.
Enhanced Bioremediation Strategies for Sulfonated Pollutants
Sulfonated aromatic amines, including sulfanilic acid, are recognized as environmental pollutants originating from the textile and dye industries. nih.gov Emerging research focuses on bioremediation as a cost-effective and sustainable treatment strategy. nih.gov Studies have identified specific microbial strains capable of degrading these complex compounds. For example, Bacillus cereus AAA2018, isolated from textile industry effluent, has been shown to effectively biodegrade sulfanilic acid when adapted through continuous enrichment and acclimatization techniques. acs.orgresearchgate.net Similarly, Pseudomonas desmolyticum NCIM 2112 can break down the related compound 1-amino-2-naphthol-4-sulfonic acid into non-toxic metabolites. nih.govmdpi.com
Enhanced strategies involve not just isolating effective microbes but also optimizing the degradation process. This includes biostimulation, where the environment is adjusted to encourage native microbial populations, and bioaugmentation, which involves introducing specialized microbes to a contaminated site. nih.gov Enzymatic treatment is another promising approach, using enzymes like peroxidase to catalyze the oxidative polymerization of sulfonated aromatic amines, which can then be removed through coagulation. acs.org Research shows that combining different strategies, such as using co-substrates like sodium acetate (B1210297) and phthalic acid, can stimulate microbial communities and enhance the biodegradation of complex aromatic pollutants.
Table 2: Microorganisms in the Bioremediation of Sulfonated Aromatic Amines
| Microorganism | Target Pollutant | Key Finding | Reference |
|---|---|---|---|
| Bacillus cereus AAA2018 | Sulfanilic Acid | Effective degradation after adaptation using continuous enrichment techniques. | acs.orgresearchgate.net |
| Pseudomonas desmolyticum NCIM 2112 | 1-amino-2-naphthol-4-sulfonic acid | Degrades the compound into non-toxic metabolites like aminobenzene. | nih.govmdpi.com |
| Arthromyces ramosus | Sulfonated Aromatic Amines (from azo dyes) | Its peroxidase enzyme effectively removes amines via oxidative polymerization. | acs.org |
| Various (e.g., Proteobacteria) | Polycyclic Aromatic Hydrocarbons (PAHs) | Relative abundance increased with co-substrate stimulation, enhancing PAH degradation. |
Investigations into Supramolecular Assemblies and Functional Materials
The bifunctional nature of sodium 4-aminobenzenesulfonate, possessing both an amino group and a sulfonate group, makes it an ideal candidate for constructing complex functional materials and supramolecular assemblies. These structures are held together by non-covalent interactions like hydrogen bonds and electrostatic forces. acs.org
A notable application is in the field of enhanced oil recovery, where a zwitterionic gemini (B1671429) surfactant was synthesized using sodium p-aminobenzenesulfonate as a linker. This novel surfactant exhibited superior thermal stability, interfacial activity, and lower adsorption loss compared to its monomeric counterpart, demonstrating its potential for practical use in oilfields. In another domain, the compound has been used to create solid acid catalysts for biofuel production, as previously mentioned. nih.gov These materials leverage the sulfonic acid group for catalytic activity while being immobilized on a stable carbon support.
The principles of supramolecular chemistry suggest that the zwitterionic nature of the parent acid, sulfanilic acid, can drive self-assembly into ordered structures. Research on other aromatic amino acids shows they can form highly rigid, amyloid-like nanostructures. The hydrogen bonding capabilities of the amino and sulfonate groups, along with potential π-π stacking of the benzene rings, could allow sodium 4-aminobenzenesulfonate dihydrate to form well-defined aggregates, liquid crystals, or gels under specific conditions. These ordered assemblies could find use in creating new materials with tailored optical, electronic, or mechanical properties. acs.orgresearchgate.netnih.gov
Table 3: Functional Materials Derived from Sodium 4-Aminobenzenesulfonate
| Material Type | Application | Key Property | Reference |
|---|---|---|---|
| Zwitterionic Gemini Surfactant | Enhanced Oil Recovery | Superior thermal stability and interfacial activity; lower adsorption loss. | |
| Functionalized Carbon Catalyst | Biodiesel Production | High catalytic efficiency in esterification, surpassing commercial catalysts. | nih.gov |
| Sulfonated Polyanilines | Biomedical Scaffolds | Controlled conductivity and good biocompatibility for tissue engineering. | acs.org |
Conclusion: Synthesizing the Academic Significance of Sodium 4 Aminobenzenesulfonate Dihydrate
Summary of Key Research Findings and Methodological Advancements
The primary focus of recent research on sodium 4-aminobenzenesulfonate (B1229798) dihydrate has been in the field of materials science, specifically the growth and characterization of high-quality single crystals for non-linear optical (NLO) applications. researchgate.netresearchgate.net
A significant methodological advancement involves the comparison of crystal growth techniques. Studies have demonstrated that the Sankaranarayanan–Ramasamy (SR) method is superior to the conventional slow evaporation solution technique (SEST) for growing large, high-quality SSDH crystals. researchgate.netcolab.ws Crystals grown via the SR method can reach dimensions of 30 mm in diameter and 100 mm in length, whereas conventional methods yield much smaller crystals over a similar period. colab.ws
Characterization studies confirm the superior quality of SR-grown crystals. These crystals exhibit higher crystalline perfection with fewer defects such as inclusions, low-angle grain boundaries, twins, and micro-cracks, which are more commonly observed in crystals grown by slow evaporation. colab.ws This improved quality is critical for applications in optical devices. researchgate.net
Advanced analytical techniques have been pivotal in understanding the compound's properties:
Single-Crystal X-ray Diffraction (XRD): This has been used to confirm the crystal structure and determine unit cell parameters. researchgate.netcolab.ws A detailed electron density study at a low temperature (78 K) provided insights into the charge distribution, revealing net charges for the sulfanilate group, the sodium atom, and the hydrate (B1144303) molecules. utwente.nl
Laser Damage Threshold (LDT): Measurements show that SR-grown crystals possess a higher threshold for laser damage, a crucial parameter for NLO materials. colab.ws
Vickers Microhardness: This testing has been employed to assess the mechanical strength of the crystals. researchgate.net
UV-Vis-NIR Spectroscopy: This technique is used to determine the optical transmittance window of the crystals, a key feature for their use in optical devices. researchgate.net
Dielectric Analysis: The dielectric properties of the crystals have been evaluated as a function of temperature, providing information about their electrical characteristics. colab.ws
Table 2: Comparative Characterization of SSDH Crystals
| Characterization Technique | Finding | Source(s) |
|---|---|---|
| Growth Method | The Sankaranarayanan–Ramasamy (SR) method produces larger, higher-quality crystals than the conventional slow evaporation technique. | researchgate.netcolab.ws |
| Crystal Perfection | SR-grown crystals show fewer inclusions, grain boundaries, and cracks. | colab.ws |
| Laser Damage Threshold | SR-grown crystals exhibit a higher laser damage threshold. | colab.ws |
| Optical Transmittance | Crystals show high optical transmittance, a requirement for device fabrication. | researchgate.net |
| Mechanical Strength | Assessed using Vickers microhardness tests. | researchgate.net |
Broader Implications for Organic, Materials, and Environmental Chemistry
The study of sodium 4-aminobenzenesulfonate dihydrate has implications that extend across several branches of chemistry.
Organic Chemistry: As a derivative of sulfanilic acid, this compound is fundamentally linked to the synthesis of a vast range of organic molecules. wikipedia.org Sulfanilic acid is a crucial precursor for producing diazo compounds, which are foundational in the manufacturing of azo dyes and sulfa drugs. wikipedia.org The sodium salt serves as a key intermediate in these synthetic pathways. It is also recognized as an impurity in several pharmaceutical products, including sulfadiazine, sulfamethoxazole, and the food colorant Sunset Yellow (E110), making it an important reference standard for quality control in the pharmaceutical and food industries. lgcstandards.comlgcstandards.com Furthermore, it is used as a standard in combustion analysis and for the quantitative colorimetric analysis of nitrate (B79036) and nitrite (B80452) ions. wikipedia.org
Materials Chemistry: The dedicated research into growing large, defect-free single crystals of SSDH underscores its potential as a non-linear optical (NLO) material. researchgate.netresearchgate.net NLO materials are essential for technologies like frequency conversion and optical switching. The methodological advancements in crystal growth, particularly the SR method, directly impact the feasibility of fabricating reliable optical devices from this compound. colab.ws The detailed characterization of its optical, mechanical, and dielectric properties provides the fundamental data required for designing and engineering such devices. researchgate.netcolab.ws
Environmental Chemistry: The parent compound, sulfanilic acid, is an environmental contaminant found in the leachate of landfills, often resulting from the breakdown of azo dyes. wikipedia.org Therefore, understanding the properties and behavior of its salts, like SSDH, is relevant to environmental monitoring and remediation studies. The use of sulfanilic acid derivatives in the colorimetric determination of nitrates and nitrites is also a significant application in environmental analysis, used to assess water quality. wikipedia.orgnih.gov
Identification of Knowledge Gaps and Promising Avenues for Future Scholarly Inquiry
Despite the focused research on its crystallographic and optical properties, several knowledge gaps remain, presenting opportunities for future investigation.
Identified Knowledge Gaps:
Device Performance: While its potential as an NLO material is well-established through characterization, there is limited research on the performance of SSDH in actual NLO devices.
Role of Hydrate Water: The precise role of the two water molecules in the crystal lattice, particularly their influence on the NLO properties and thermal stability, could be more deeply explored. The electron density study provided some insight, but further temperature-dependent structural studies could offer a more dynamic picture. utwente.nl
Photophysical Dynamics: A deeper investigation into the excited-state dynamics and the mechanisms behind its non-linear optical response would be beneficial for optimizing its properties.
Promising Future Research Avenues:
Doping and Composite Materials: Future studies could explore the effects of doping SSDH crystals with various chromophores or metal ions to tune and enhance their NLO properties, a technique that has proven successful with other materials. researchgate.net
Co-crystal Engineering: Given its nature as a salt of a sulfa drug precursor, there is potential for using sodium 4-aminobenzenesulfonate as a co-former in the development of pharmaceutical co-crystals to modify the physicochemical properties of active pharmaceutical ingredients (APIs).
Environmental Degradation Pathways: Research into the environmental fate and degradation pathways of sulfanilic acid and its salts is crucial. Studying the biodegradation or photodegradation of SSDH could provide valuable data for environmental science and help in developing strategies to manage contamination from azo dyes.
Advanced Structural Analysis: Employing more advanced techniques, such as neutron diffraction, could provide more precise locations of the hydrogen atoms in the structure, offering a more complete understanding of the hydrogen bonding network involving the water molecules and the amino group.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for sodium 4-aminobenzenesulfonate dihydrate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sulfonation of aniline derivatives followed by neutralization with sodium hydroxide. Purity is validated via elemental analysis, high-performance liquid chromatography (HPLC), and X-ray diffraction (XRD) to confirm crystallinity. Orthogonal experimental design (e.g., L9 matrix) can optimize reaction parameters like temperature and stoichiometry . For reagent-grade purity, compliance with pharmacopeial standards (e.g., USP) requiring ≥99.5% purity is critical, verified by titration or spectroscopic methods .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR and NMR : Identify functional groups (e.g., sulfonate, amine) and confirm hydration. For example, FT-IR peaks at ~1040 cm⁻¹ (S=O stretching) and NMR signals for aromatic protons (δ 6.5–7.5 ppm).
- XRD : Resolve crystal structure and hydrogen bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging intensity data to model atomic positions .
- Thermogravimetric Analysis (TGA) : Quantify hydrate content by measuring mass loss at 100–120°C .
Q. What safety protocols are critical when handling sodium-containing compounds during synthesis?
- Methodological Answer : Follow strict guidelines for sodium metal use:
- Conduct reactions under inert atmospheres (argon/nitrogen) to prevent oxidation.
- Use solvent stills with benzophenone indicators to ensure anhydrous conditions.
- Never leave sodium reactions unattended; quench residues with isopropanol before disposal .
Advanced Research Questions
Q. How can contradictions in hydrogen bonding interpretations from XRD data be resolved?
- Methodological Answer : Discrepancies often arise from weak hydrogen bonds or disordered water molecules. Strategies include:
- Twinning Analysis : Use parameters like Flack’s x to detect centrosymmetric twinning, which can distort hydrogen bond metrics .
- High-Resolution Data : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
- Complementary Techniques : Pair XRD with solid-state NMR to cross-validate hydrogen positions .
Q. What experimental designs optimize studies on thermal stability and dehydration kinetics?
- Methodological Answer :
- Orthogonal Design : Apply L9 (3⁴) matrices to test factors like heating rate, atmosphere (N₂ vs. air), and sample morphology. This reduces experimental runs while capturing interactions between variables .
- In Situ XRD : Monitor structural changes during dehydration to correlate mass loss (via TGA) with lattice collapse .
Q. How does refinement software choice (e.g., SHELXL) impact structural accuracy in crystallography?
- Methodological Answer :
- SHELXL Advantages : Robust handling of twinning and disorder via restraints (e.g., DFIX for bond lengths). Its Bayesian weighting scheme improves reliability factors (R1) for high-resolution data .
- Limitations : SHELXL may struggle with severe disorder; complementary use of OLEX2 or PHENIX for maximum-likelihood refinement is advised .
Q. What methodologies elucidate the role of water molecules in the crystal lattice?
- Methodological Answer :
- Difference Fourier Maps : Locate water molecules in electron density maps.
- Hirshfeld Surface Analysis : Quantify O–H···O and N–H···O interactions, highlighting water-mediated supramolecular networks .
- Molecular Dynamics Simulations : Model water mobility and its impact on lattice stability using force fields like AMBER .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
